Product packaging for Peptide I (aplysia)(Cat. No.:CAS No. 109050-14-8)

Peptide I (aplysia)

Cat. No.: B008472
CAS No.: 109050-14-8
M. Wt: 2917 g/mol
InChI Key: IDTVEBPFSIYFKB-XLENUICUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide I is a neuroactive peptide originally isolated from the marine mollusk Aplysia californica, a fundamental model organism in neurobiology. This peptide plays a critical role as a modulator in the central nervous system, influencing the excitability and synaptic transmission of specific neurons, particularly the bag cell neurons which control egg-laying behavior. Its primary research value lies in elucidating the molecular and cellular mechanisms underlying peptidergic signaling, neurosecretion, and simple behavioral programs. Researchers utilize Peptide I (aplysia) to study G-protein coupled receptor (GPCR) pathways, the regulation of ion channels, and the complex interplay of multiple neurotransmitters in a well-characterized neural circuit. Its application extends to investigations of neuroplasticity, neuromodulation, and the biochemical basis of instinctive behaviors, providing invaluable insights that have broader implications for understanding more complex nervous systems. This high-purity reagent is essential for in vitro electrophysiology studies, receptor binding assays, and cellular signaling research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C125H190N28O52 B008472 Peptide I (aplysia) CAS No. 109050-14-8

Properties

CAS No.

109050-14-8

Molecular Formula

C125H190N28O52

Molecular Weight

2917 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1

InChI Key

IDTVEBPFSIYFKB-XLENUICUSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Other CAS No.

109050-14-8

Synonyms

peptide I (Aplysia)

Origin of Product

United States

Identification and Molecular Characterization of Feeding Circuit Activating Peptides Fcaps , Including Peptide I Aplysia

Discovery and Initial Characterization Strategies for Aplysia Neuropeptides

The nervous system of Aplysia, with its relatively small number of large, identifiable neurons, has long served as a valuable model for neurobiological research. nih.govnih.gov The discovery of neuropeptides like FCAPs has been the result of systematic and functionally-driven scientific inquiry, employing a combination of anatomical focus and biochemical analysis.

System-Oriented Identification Approaches Utilizing Neural Connectives

A key strategy in the discovery of neuropeptides involves targeting specific neural pathways known to control a particular behavior. For the study of feeding in Aplysia, the cerebral-buccal connective (CBC) is of particular interest as it contains the axons of many interneurons that control the motor programs for this behavior. nih.gov A functionally oriented search approach was employed, using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry directly on the CBC. nih.gov This method allows for the identification of neuropeptides that are transported axonally from neuronal cell bodies in one ganglion to another, providing a snapshot of the signaling molecules active within that specific circuit. nih.gov This system-oriented approach led directly to the identification of a novel family of peptides, which were named Feeding Circuit-Activating Peptides (FCAPs) based on their observed biological activity. nih.gov

Biochemical Purification and Initial Bioactivity Screening

Following their initial detection in neural connectives, the next step involves the purification of these peptides for structural analysis and bioactivity confirmation. In the case of FCAPs, two peptides with molecular weights that matched those initially observed in the CBC (1387 and 1433 Da) were isolated from the buccal ganglia. nih.gov These peptides were then partially sequenced using mass spectrometry. nih.gov

Conventional methods for peptide characterization can be challenging, often requiring the homogenization of many cells to obtain sufficient material, a process that risks degradation of the peptides by proteolytic enzymes. nih.gov Overcoming these challenges is crucial for obtaining the pure peptides needed for sequencing and functional assays. The bioactivity of the newly identified FCAPs was confirmed by their ability to initiate rhythmic feeding motor programs in the isolated Aplysia nervous system, making them the first neuropeptides demonstrated to have this specific activity in the circuit. nih.gov

Molecular Cloning and Precursor Elucidation of FCAPs

Understanding the genetic basis and the full diversity of neuropeptides requires moving from the peptides themselves to the gene that encodes them. Molecular cloning techniques have been instrumental in this process for numerous Aplysia neuropeptides, including the FCAPs. nih.govelsevierpure.comnih.gov

cDNA Cloning and Gene Expression Analysis of FCAP Precursors

The partial amino acid sequence obtained from the purified FCAP peptides provided the necessary information to design probes for molecular cloning. nih.gov Using these probes, researchers successfully isolated the cDNA clone encoding the FCAP precursor protein. nih.gov This is a common strategy in neuropeptide research, where differential screening of cDNA libraries made from specific, identified neurons is used to isolate the genes of interest. nih.gov

Once the gene was cloned, its expression pattern could be mapped to understand which neurons produce FCAPs. Techniques such as Northern analysis, whole-mount in situ hybridization, and immunocytochemistry were used to determine the distribution of FCAP expression. nih.gov These analyses confirmed the presence of FCAP-immunopositive axons within the cerebral-buccal connective, consistent with the initial discovery strategy. nih.gov Furthermore, the expression studies revealed that FCAPs are present in specific cerebral-buccal and buccal-cerebral interneurons, solidifying their role within the feeding circuitry. nih.gov The distribution of FCAPs was not limited to the feeding circuit, suggesting they may be involved in regulating multiple behaviors. nih.gov

Technique Purpose in FCAP Research Key Finding
Northern AnalysisTo determine the size and abundance of FCAP mRNA transcripts in different tissues.Confirmed the expression of the FCAP gene in relevant ganglia.
In Situ HybridizationTo visualize the specific neurons that express the FCAP gene.Localized FCAP mRNA to specific interneurons in the cerebral and buccal ganglia. nih.gov
ImmunocytochemistryTo map the distribution of the mature FCAP peptides within the nervous system.Revealed FCAP-positive axons in the cerebral-buccal connective and other neuronal systems. nih.gov

Polyprotein Precursor Architecture and Resulting Peptide Diversity

A common feature of neuropeptide synthesis is that the genes encode a large precursor protein, or polyprotein, which is later cleaved to produce multiple, often different, bioactive peptides. nih.gov The cloned FCAP precursor conforms to this architecture. Analysis of the precursor's sequence revealed that it encodes multiple copies of eight distinct FCAP peptides. nih.gov The two FCAPs that are present in the highest copy number on the precursor correspond to the two peptides that were initially identified by mass spectrometry in the CBC. nih.gov

This polyprotein strategy allows a single gene to generate a diverse array of signaling molecules. For example, the FMRFamide gene in Aplysia encodes a precursor that can be processed into as many as 19 individual FMRFamide peptides. nih.gov Similarly, the precursor for peptides produced by the R3-R14 neurons is cleaved into at least three distinct peptides. nih.gov This mechanism provides a way to coordinate complex physiological processes, as the different peptides cleaved from the same precursor can have different targets and effects. nih.gov

Neuropeptide Processing and Maturation of FCAPs

The synthesis of functional neuropeptides is a multi-step process that begins with the translation of mRNA into a prohormone and ends with the enzymatic cleavage of this precursor into mature, bioactive peptides. nih.gov This post-translational processing is a critical control point in neuropeptide signaling.

The structure of neuropeptide precursors typically includes specific cleavage sites that are recognized by processing enzymes. These sites often consist of pairs of basic amino acids, such as Lys-Arg. nih.gov The FMRFamide precursor, for instance, has most of its peptide sequences flanked on the amino terminus by Lys-Arg residues, signaling where cleavage should occur. nih.gov The carboxy terminus is often marked by a Gly-Lys sequence, where the glycine (B1666218) serves as a donor for amidation (a common post-translational modification) and the lysine (B10760008) marks a cleavage site. nih.gov The CP2 neuropeptide precursor is also flanked by appropriate processing sites for its maturation. illinois.edu

Proteolytic Cleavage Mechanisms and Site Specificity

The biosynthesis of Peptide I and other Feeding Circuit-Activating Peptides (FCAPs) in Aplysia involves the intricate enzymatic processing of a larger precursor protein, or prohormone. This process, known as proteolytic cleavage, is essential for liberating the final, biologically active peptides from the inactive prohormone. nih.gov The cleavage is not random but occurs at specific sites characterized by particular amino acid sequences, ensuring the precise generation of neuropeptides.

In Aplysia, as in many other organisms, neuropeptide precursors are processed within the regulated secretory pathway. nih.gov The primary enzymes responsible for this endoproteolytic cleavage are prohormone convertases (PCs), a family of subtilisin-like endoproteases. nih.gov In mollusks, PC2 has been identified as a key enzyme in the maturation of various neuropeptide precursors. nih.govnih.gov The complete cDNA structure of the Aplysia californica prohormone convertase PC2 (aPC2) has been cloned and characterized, revealing high sequence identity to its homologs in other species. nih.gov This enzyme is highly expressed in neuronal populations known for peptide synthesis, such as the bag cells of the abdominal ganglion. nih.gov

The site specificity of these cleavage events is determined by the presence of specific amino acid residues flanking the peptide sequence within the prohormone. researchgate.net Prohormone convertases typically recognize and cleave at sites containing pairs of basic amino acids, such as Lysine (Lys) and Arginine (Arg). nih.govnih.govlsuhsc.edu Research on various Aplysia neuropeptide precursors confirms this pattern. For instance, the precursor for FMRFamide-related peptides contains numerous FMRFamide sequences that are flanked at the amino terminus by Lys-Arg residues. nih.gov Similarly, studies on the processing of a neuropeptide precursor in the R14 neuron of Aplysia demonstrated that cleavage occurs specifically at sites with basic amino acids. nih.gov While paired basic residues are the canonical recognition sites, cleavage can also occur at single basic residues, often influenced by the surrounding structural context of the precursor protein. lsuhsc.edunih.gov The rate and location of the initial cleavage can influence the subsequent sorting and packaging of the resulting peptides into secretory vesicles. nih.gov

The general mechanism for the liberation of a peptide like Peptide I from its FCAP precursor can be summarized as follows:

The FCAP prohormone is synthesized in the endoplasmic reticulum and transported through the Golgi apparatus.

Within the trans-Golgi network and/or immature secretory granules, prohormone convertases like PC2 recognize and bind to specific basic amino acid cleavage sites on the prohormone. nih.gov

The enzyme catalyzes the hydrolysis of the peptide bond C-terminal to the basic residue(s), releasing the peptide fragment. khanacademy.org

Further processing by carboxypeptidases may occur to trim any remaining basic residues from the C-terminus of the newly cleaved peptide, preparing it for subsequent modifications like amidation. researchgate.net

This highly specific and regulated process ensures the correct formation and subsequent release of Peptide I and other neuropeptides, which are critical for neuronal signaling and the modulation of complex behaviors like feeding.

Post-Translational Modifications and Their Functional Relevance

Following proteolytic cleavage, neuropeptides like Peptide I often undergo further chemical alterations known as post-translational modifications (PTMs). khanacademy.orgyoutube.com These modifications are crucial for the peptide's biological activity, stability, and receptor-binding affinity. illinois.eduinnovagen.com

A prevalent and functionally significant PTM for many neuropeptides is carboxy-terminal amidation. researchgate.net This modification involves the replacement of the C-terminal carboxylic acid group with an amide group (-NH2). In many cases, amidation is essential for the peptide's biological activity; the non-amidated, free-acid form of a peptide is often found to be hundreds or even thousands of times less potent. researchgate.net

The process of amidation is signaled by a specific motif within the precursor protein. researchgate.netnih.gov The amino acid destined for amidation is immediately followed by a Glycine (Gly) residue, which serves as the amide donor. This Glycine is often followed by one or more basic residues (Lys or Arg) that act as a cleavage signal for carboxypeptidases. researchgate.netnih.gov The enzymatic machinery responsible for this two-step reaction is the peptidylglycine α-amidating monooxygenase (PAM) complex.

The steps are as follows:

After initial proteolytic cleavage releases the peptide with a C-terminal Glycine extension, the first component of the PAM enzyme, peptidylglycine α-hydroxylating monooxygenase (PHM), hydroxylates the α-carbon of the terminal Glycine residue.

The second enzyme, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the N-Cα bond, releasing the amidated peptide and glyoxylate.

In Aplysia, many characterized neuropeptides, such as FMRFamide, are C-terminally amidated, a feature confirmed by the presence of Gly-Lys sequences at the C-terminus of the peptide domains within their precursors. nih.govuchicago.edu This modification is considered a hallmark of bioactive neuropeptides, protecting them from degradation by carboxypeptidases and often enhancing their ability to bind to their specific receptors.

A more unusual but significant PTM is the stereochemical isomerization of an L-amino acid to its D-amino acid counterpart within a peptide sequence. nih.gov While proteins are synthesized exclusively from L-amino acids, enzyme-catalyzed PTM can convert a specific L-residue into a D-residue, creating a D-amino acid-containing peptide (DAACP). nih.govnih.gov This modification has been discovered in a variety of species, including mollusks like Aplysia. nih.govnih.govnih.gov

The incorporation of a D-amino acid can have profound functional consequences:

Increased Stability : Peptide bonds adjacent to a D-amino acid are often resistant to cleavage by standard proteases like aminopeptidases, which are stereospecific for L-amino acids. nih.govportlandpress.comnih.gov This resistance increases the peptide's half-life, allowing it to act for longer periods or over greater distances.

Altered Conformation and Bioactivity : The change in stereochemistry alters the peptide's three-dimensional structure. illinois.edu This can dramatically change its binding affinity and efficacy at its receptor, in some cases converting an inactive peptide into a potent signaling molecule. nih.gov

In Aplysia californica, a number of endogenous DAACPs have been identified in the central nervous system. nih.govnih.gov For example, peptides derived from the achatin-like neuropeptide precursor have been shown to contain D-Aspartate (GdYFD) and D-Serine (SdYADSKDEESNAALSDFA). acs.org While there is no direct evidence confirming D-amino acid incorporation specifically within Peptide I, the FCAP precursor shows significant sequence similarity (38%) to the Aplysia Isomerized Peptides Precursor (AIPP), a protein known to produce DAACPs. nih.gov The prevalence of this modification within the Aplysia nervous system suggests that it is a relevant mechanism for diversifying peptide function. The discovery of DAACPs often requires specialized analytical techniques, as the modification does not change the peptide's mass, making it invisible to standard mass spectrometry without additional steps like enzymatic digestion or chiral chromatography. nih.govacs.org

Neuroanatomical Distribution and Subcellular Localization of Fcaps in Aplysia

Mapping of FCAP-Immunoreactivity in the Central Nervous System

Immunocytochemical techniques have been employed to map the distribution of FCAP-like immunoreactivity throughout the central nervous system (CNS) of Aplysia californica. This mapping reveals a specific and widespread presence of FCAPs, suggesting their significant role as neuromodulators or neurotransmitters in various central circuits. nih.gov

FCAP-immunoreactive material is prominently located in specific cell bodies and neuronal clusters within both the cerebral and buccal ganglia, the two main ganglia controlling feeding behavior. case.eduresearchgate.net

Buccal Ganglia: In situ hybridization and immunocytochemistry have identified FCAP-positive neurons on both the rostral and caudal surfaces of the buccal ganglia. researchgate.net On the rostral surface, immunoreactive axons are clearly visible in the cerebrobuccal connective (CBC), the nerve tract connecting the cerebral and buccal ganglia. researchgate.net The caudal surface also displays a distinct population of FCAP-positive neurons. researchgate.net The intensity of staining can vary among these neurons, indicating potential differences in peptide expression levels. researchgate.net

Cerebral Ganglia: The cerebral ganglion, which plays a critical role in decision-making by integrating inputs from other ganglia, contains clusters of neurons that project to the buccal ganglia. case.edunih.gov Specific populations of interganglionic mechanoafferent neurons (ICBMs), with cell bodies located in the cerebral ganglion, have axons in the cerebral-buccal connectives. mssm.edu These neurons are candidates for containing and transporting FCAPs from the cerebral to the buccal ganglia. The F-cluster on the ventromedial surface of the cerebral ganglion is one such identified group of sensory cells. mssm.eduresearchgate.net

Table 1: Distribution of FCAP-Positive Neurons in Aplysia Buccal Ganglia This table is interactive. You can sort and filter the data.

Ganglion Surface Staining Method Observation Reference
Rostral In situ hybridization Presence of FCAP-positive neurons. researchgate.net
Rostral Immunocytochemistry Immunoreactive axons observed in the cerebrobuccal connective (CBC). researchgate.net
Caudal In situ hybridization Presence of FCAP-positive neurons. researchgate.net
Caudal Immunocytochemistry Staining of FCAP-positive neurons. researchgate.net

The feeding behavior in Aplysia is partly mediated by a network of cerebral-buccal interneurons (CBIs) that initiate and shape the rhythmic motor patterns generated by the buccal ganglia. nih.govnih.gov Several identified CBIs are known to be crucial for this process. For instance, synchronous firing of CBI-2 and CBI-12 can elicit ingestion-like buccal motor programs. nih.gov Given that FCAPs activate the feeding circuit and their immunoreactivity is found in the cerebrobuccal connective, it is highly probable that specific CBI populations utilize these peptides as transmitters or modulators. researchgate.net The axons of these interneurons course through the cerebral-buccal connectives, consistent with the observed localization of FCAP-immunoreactive fibers. researchgate.netmssm.edu While direct colocalization studies for every identified CBI are extensive, the anatomical pathways strongly suggest their involvement.

Beyond the primary feeding circuit ganglia, immunoreactivity for various neuropeptides has been mapped to other neuronal populations and their projections, providing a blueprint for potential FCAP distribution.

Pedal-Buccal Projections: Backfills of the cerebral-buccal connective have revealed a cluster of five to seven pedal-buccal projection neurons in each pedal ganglion that send axons toward the buccal ganglion. nih.gov These neurons could represent another pathway for modulating feeding behavior, potentially involving FCAPs.

Widespread Fiber Distribution: Studies on other neuropeptides, such as buccalin, show immunoreactive fibers in all inter-ganglionic connectives, in tracts within the ganglia, and in most peripheral nerves. nih.gov These fibers often exhibit varicosities, which are potential sites of neurotransmitter release, on specific neuronal cell bodies and peripheral tissues. nih.gov This widespread pattern is indicative of the extensive modulatory roles peptides play and suggests that FCAP-containing projections may also be broadly distributed to coordinate feeding with other behaviors.

Subcellular Compartmentalization within Peptidergic Neurons

Within individual neurons, neuropeptides like FCAPs are synthesized and packaged into specific organelles for transport and release, a process fundamental to their function as signaling molecules.

Neuropeptides are characteristically packaged into large dense-core vesicles (DCVs). nih.govnih.gov This has been demonstrated for the small cardioactive peptides (SCPs) in identified buccal ganglion neurons B1 and B2. nih.gov In these neurons, SCP immunoreactivity is found within the lumens of DCVs located throughout the cytoplasm and in the trans-Golgi network, where vesicles are formed. nih.govelifesciences.org This sequestration into the protein secretory pathway is a hallmark of neuropeptide processing and supports their role as neurotransmitters. nih.gov DCVs are then transported along axons to release sites. The release of neuropeptides from DCVs is a regulated process, essential for neuromodulation. researchgate.net Given that FCAP is a neuropeptide family, it follows the same fundamental cell biological pathway of being sorted into DCVs for regulated secretion.

The contents of secretory vesicles within a single neuron or across a population of neurons are not always uniform. Studies analyzing individual secretory vesicles from the atrial gland of Aplysia have revealed considerable chemical heterogeneity. nih.gov Using capillary electrophoresis, researchers have identified various amino acids and bioactive peptides within single vesicles, demonstrating that vesicles can contain a diverse cocktail of signaling molecules. nih.gov This suggests that even within a single FCAP-producing neuron, there may be different populations of DCVs containing distinct combinations of peptides or other co-transmitters. nih.gov This heterogeneity allows for a highly nuanced and complex signaling capacity, where the specific cocktail of released molecules can be varied to produce different physiological effects. nih.govnih.gov

Table 2: Subcellular Localization and Vesicular Properties of Neuropeptides in Aplysia*** *This table is interactive. You can sort and filter the data. | Feature | Description | Implication for FCAPs | Reference | | :--- | :--- | :--- | :--- | | **Organelle | Dense Core Vesicles (DCVs) | Neuropeptides like SCPs are packaged into the lumen of DCVs in buccal neurons. | FCAPs are also packaged into DCVs for transport and release. | nih.gov | | Origin | Trans-Golgi Network | DCVs containing neuropeptides bud off from the trans face of the Golgi apparatus. | FCAP synthesis and packaging follow the standard secretory pathway. | nih.govelifesciences.org | | Content | Bioactive Peptides & Aminos | Analysis of individual Aplysia vesicles shows they contain a mix of molecules, including various peptides. | Vesicles may contain multiple FCAP family members or co-transmitters. | nih.gov | | Populations | Heterogeneous | Vesicle populations can be chemically distinct from one another. | Allows for differential release of neuromodulators, enabling complex signaling. | nih.govnih.gov |

Receptor Pharmacology and Intracellular Signaling Pathways of Fcaps

Identification and Characterization of FCAP Receptors

The biological actions of FMRFamide-related peptides are initiated by their binding to specific cell surface receptors. Research in Aplysia and other mollusks has revealed that these peptides primarily, but not exclusively, interact with G-protein coupled receptors (GPCRs) to transmit their signals across the cell membrane.

Peptidergic transmission by FaRPs in Aplysia is predominantly mediated by GPCRs, a large and diverse family of transmembrane receptors nih.govcapes.gov.br. Upon binding the peptide ligand, the receptor undergoes a conformational change that activates an associated intracellular heterotrimeric G-protein. This activation initiates a cascade of intracellular events that ultimately leads to the cell's physiological response.

The specific downstream effects depend on the type of G-protein the receptor is coupled to, which can include Gs (stimulatory), Gi (inhibitory), or Gq nih.gov. The diversity of GPCRs allows for a wide range of cellular responses to a single peptide, including the modulation of enzyme activity and ion channel function capes.gov.br. The identification of multiple transcripts for the FMRFamide gene in Aplysia suggests a complex system where numerous peptide products may interact with a variety of GPCRs, leading to finely-tuned physiological regulation nih.govelsevierpure.com.

While GPCRs are the main targets for FaRPs, the signaling system exhibits further complexity. Studies have identified non-GPCR targets, highlighting the multifaceted nature of ligand-receptor interactions for this peptide family.

Notably, in Aplysia californica, FMRFamide can directly bind to and activate an ionotropic receptor—a peptide-gated sodium channel known as FaNaC ijbs.comnih.gov. This receptor belongs to the epithelial sodium channel/degenerin (ENaC/DEG) superfamily of ion channels capes.gov.br. Activation of FaNaC by micromolar concentrations of FMRFamide results in a rapid, partially desensitizing influx of sodium ions, suggesting a role in fast peptidergic neurotransmission, distinct from the slower, modulatory actions typically associated with GPCRs capes.gov.br. This dual-receptor system allows a single peptide to elicit both rapid, direct changes in membrane potential and slower, prolonged modulatory effects.

Receptor TypePeptide Ligand ExamplePrimary Transduction MechanismTypical Cellular ResponseReference
G-Protein Coupled Receptor (GPCR)FMRFamide, SCPsActivation of intracellular G-protein (e.g., Gs, Gq)Modulation of second messenger cascades (cAMP, Arachidonic Acid) nih.govcapes.gov.brnih.gov
FMRFamide-gated Na+ Channel (FaNaC)FMRFamideDirect gating of an ion channelRapid Na+ influx and membrane depolarization capes.gov.brijbs.comnih.gov

Intracellular Signaling Cascades Activated by FCAPs

The activation of GPCRs by FMRFamide-related peptides triggers specific intracellular signaling pathways, primarily through the modulation of second messenger molecules. These messengers amplify the initial signal and orchestrate the cellular response.

A key signaling pathway for FaRPs involves the modulation of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). In the ventricle of the bivalve mollusk Mercenaria mercenaria, a model system for molluscan heart physiology, FMRFamide was shown to be a potent stimulator of cardiac contractility nih.gov. This physiological effect was directly correlated with an increase in both adenylyl cyclase activity in myocardial membranes and the intracellular concentration of cAMP nih.gov.

This effect is characteristic of a receptor coupled to a stimulatory G-protein (Gs). The finding that the 5-HT (serotonin) antagonist methysergide (B1194908) blocked the effects of serotonin (B10506) but not FMRFamide indicates that FMRFamide acts through its own distinct receptor to activate this pathway nih.gov.

AgentEffect on Myocardial ContractilityEffect on Adenylyl Cyclase ActivityEffect on Intracellular cAMPReference
FMRFamideIncreaseIncreaseIncrease nih.gov
5-Hydroxytryptamine (5-HT)IncreaseIncreaseIncrease nih.gov

Beyond the cAMP pathway, FMRFamide-related peptides engage other second messenger systems to exert their modulatory effects. In sensory neurons of Aplysia, FMRFamide can cause presynaptic inhibition. This action is mediated by the activation of the lipoxygenase pathway, which metabolizes arachidonic acid into active second messengers capes.gov.br. These lipoxygenase metabolites are crucial for mediating the inhibitory effects of the peptide on neurotransmitter release.

Furthermore, the involvement of Gq-coupled receptors is suggested by studies showing that FaRPs can modulate muscle activity through changes in Ca2+ influx ijbs.comnih.gov. Gq activation typically leads to the stimulation of phospholipase C, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), second messengers that ultimately modulate intracellular calcium levels and protein kinase C activity, respectively. The ability of FaRPs to activate multiple, distinct signaling pathways underscores their versatility and importance as key signaling molecules in the Aplysia nervous system.

Neurophysiological Actions of Fcaps on Neuronal Excitability and Synaptic Transmission in Aplysia

Effects on Identified Neurons within Feeding Circuitry

FCAPs, particularly in conjunction with Cerebral Peptide 2 (CP-2), are instrumental in orchestrating the ingestive phase of feeding in Aplysia. Their actions are multifaceted, ranging from the initiation of global motor patterns to the fine-tuning of individual neuronal properties and synaptic strengths.

Initiation of Rhythmic Feeding Motor Programs

A primary and defining function of the FCAP/CP-2 peptide combination is the initiation of ingestive feeding motor programs. nih.govnih.govillinois.edu Research has demonstrated that the application of FCAPs can trigger rhythmic motor output from the buccal ganglia, the central pattern generator (CPG) for feeding. nih.govnih.govillinois.edu These peptides are considered the first neuropeptides identified in this circuit with the ability to initiate such programs. nih.govnih.gov

Ingestive behavior is triggered when Aplysia encounters food, which in turn activates command-like cerebral-buccal interneurons (CBIs), most notably CBI-2. nih.gov This neuron releases both FCAP and CP-2 to drive ingestive motor patterns. nih.govfrontiersin.org The motor programs elicited by FCAP/CP-2 are characterized by a sequence of radula protraction and retraction, which work to pull food into the buccal cavity. nih.gov In the absence of these peptides, initial motor programs triggered by CBI-2 stimulation can be poorly defined; however, with continued stimulation and the subsequent action of FCAP/CP-2, the programs become progressively more ingestive, a phenomenon known as repetition priming. frontiersin.org

In contrast, another peptide, the small cardioactive peptide (SCP), promotes egestive motor programs, which serve to push food out. nih.govphysiology.org This functional dichotomy highlights the specific role of FCAP/CP-2 in promoting food intake.

Modulation of Neuronal Excitability and Spike Characteristics

FCAPs, in combination with CP-2, directly modulate the excitability of key interneurons within the feeding CPG. A significant target of this modulation is the interneuron B63. nih.govphysiology.org The application of FCAP/CP-2 increases the excitability of B63. nih.govphysiology.org This increase in excitability is not due to a reduction in an outward leak current, but rather the induction of an inward current that is largely carried by sodium ions. nih.gov

Interneuron B63 is notable for its ability to generate autonomous, subthreshold depolarizations. nih.govphysiology.org The presence of peptides like FCAP/CP-2 increases the frequency of this autonomous activity, bringing the neuron closer to its firing threshold and thus promoting the initiation of motor programs. physiology.org This modulation of B63's intrinsic properties is a critical mechanism through which FCAPs contribute to the generation of feeding behavior. While specific changes to spike width or afterhyperpolarization are not extensively detailed in the context of FCAP action alone, the induction of an inward current and increased autonomous depolarizations will inherently alter the firing characteristics of target neurons like B63.

Synaptic Facilitation and Depression in Peptidergic Systems

While the direct role of FCAPs in synaptic facilitation and depression is an area of ongoing research, their involvement in the potentiation of synaptic pathways is evident from the phenomenon of repetition priming. The progressive enhancement of ingestive motor programs with repeated CBI-2 stimulation suggests that the released FCAP and CP-2 contribute to a lasting increase in the efficacy of synaptic connections within the feeding circuit. frontiersin.org

Firing of the command-like neuron CBI-2 elicits facilitating excitatory postsynaptic potentials (EPSPs) in protraction-phase neurons such as B34 and B61. researchgate.net The ability of CBI-2 to drive action potentials in these follower neurons is dependent on the frequency of its firing, with higher frequencies leading to greater summation of these facilitating EPSPs. researchgate.net This suggests that the peptidergic environment created by FCAP/CP-2 release enhances the strength of these specific synaptic connections, contributing to the full expression of the ingestive motor program.

General mechanisms of synaptic plasticity in Aplysia involve various signaling cascades, including those activated by the neurotransmitter serotonin (B10506), which can lead to both short-term and long-term facilitation through presynaptic and postsynaptic modifications. nih.govnih.govyoutube.comyoutube.com These modifications can include the enhancement of transmitter release and the modulation of postsynaptic receptor efficacy. nih.govyoutube.comyoutube.com While not directly demonstrated for FCAPs, it is plausible that similar mechanisms are at play in the peptidergic modulation of the feeding circuit.

Role in Peptidergic Co-transmission

The actions of FCAPs are intrinsically linked to the principle of co-transmission, where neurons release multiple signaling molecules to produce complex and nuanced effects on their targets.

Co-release with Small Molecule Neurotransmitters and Other Peptides

FCAPs are a prime example of neuropeptides that are co-released with both a classical small-molecule neurotransmitter and another peptide. The well-characterized cerebral-buccal interneuron CBI-2 is a cholinergic neuron that also contains and co-releases FCAP and CP-2. frontiersin.org This co-release allows for a combination of fast, ionotropic signaling mediated by acetylcholine (B1216132) and slower, modulatory effects from the peptides.

This co-transmission is not unique to the CBI-2 neuron. Other neurons in the Aplysia feeding circuit, such as the motorneurons B15 and B16, also exhibit co-transmission. For instance, the cholinergic motorneuron B15 co-releases small cardioactive peptides (SCPs) and buccalins (BUCs), while B16 co-releases myomodulins (MMs) and BUCs. nih.gov The release of these peptides is often dependent on the firing frequency of the neuron, with higher frequencies promoting greater peptide release. nih.govnih.gov This differential release adds another layer of complexity and control to the modulation of motor output.

Convergent and Divergent Modulatory Effects on Target Neurons

The neuropeptides modulating the Aplysia feeding circuit exhibit both convergent and divergent effects on their target neurons, allowing for a high degree of flexibility in motor pattern generation.

Divergent effects are clearly demonstrated by the opposing actions of the FCAP/CP-2 combination and SCP. FCAP/CP-2 promotes ingestive motor programs, while SCP promotes egestive programs. nih.govphysiology.org These distinct behavioral outcomes arise from the peptides targeting different components of the neural circuit and inducing different cellular and synaptic modifications.

Conversely, convergent effects are also observed. Both the ingestive-promoting FCAP/CP-2 and the egestive-promoting SCP converge on the interneuron B63 to increase its excitability. nih.govphysiology.orgphysiology.org This shared action on a key program-initiating neuron suggests that while these peptides specify different motor outputs, they both act to prime the feeding CPG for activity. This convergence may be important for facilitating rapid switches between ingestive and egestive behaviors. physiology.org The mechanism for this convergence is the induction of a similar inward sodium current in B63 by both sets of peptides. nih.gov

The interplay of these convergent and divergent actions, mediated by the co-release of multiple neuroactive substances, allows the Aplysia feeding circuit to generate a range of functionally distinct behaviors in response to different internal states and external stimuli.

Functional Roles of Fcaps in Aplysia Behavioral Programs

Contribution to Consummatory Feeding Behaviors

FCAPs are integral to the initiation and regulation of feeding in Aplysia. They are released from the command-like interneuron, CBI-2, which is activated upon contact with food. nih.gov This release triggers the ingestive motor programs that constitute feeding. nih.govphysiology.orgnih.gov

A key function of FCAPs is their contribution to food-induced arousal, a motivational state characterized by progressive increases in the speed and vigor of biting behaviors as an animal commences feeding. nih.govnih.gov This state is critical for efficient food consumption.

The release of FCAPs, along with Cerebral Peptide 2 (CP-2), during consummatory activities potentiates neuromuscular function. nih.gov This potentiation is believed to manifest as an increase in the magnitude of bites and a decrease in the latency between them, which are hallmarks of food-induced arousal. nih.gov This mechanism contrasts with the role of other neuromodulators like serotonin (B10506), which is released from metacerebral cells (MCCs) primarily before feeding begins, suggesting it serves a preparatory function for the behavior. nih.gov The continued release of FCAPs during the act of feeding itself suggests a direct role in maintaining the aroused state required for sustained consumption. nih.gov

Table 1: Neuromodulators in Aplysia Food-Induced Arousal

Neuromodulator Releasing Neuron(s) Timing of Release Primary Role in Arousal
FCAPs / CP-2 CBI-2 Interneuron During consummatory feeding Induction and maintenance

| Serotonin | Metacerebral Cells (MCCs) | Before consummatory feeding | Preparatory |

The neural network governing feeding in Aplysia is highly flexible, capable of generating distinct motor programs for ingestion (taking in food) and egestion (expelling inedible items). nih.gov Neuropeptides are the primary agents that configure the network to produce the appropriate behavior. nih.govresearcher.life

Research has established that a combination of FCAP and CP-2 promotes ingestive motor patterns, while the Small Cardioactive Peptide (SCP) promotes egestive ones. nih.govresearcher.lifephysiology.org These peptides exert divergent effects on the feeding circuit to specify the desired motor output. physiology.orgphysiology.org For example, electrical stimulation of the CBI-2 interneuron, which co-releases FCAP and CP-2, reliably triggers ingestive-like motor programs. nih.govphysiology.orgnih.gov

The system's complexity allows for dynamic switching between these programs. The presence of other neuropeptides, such as Aplysia Neuropeptide Y (apNPY), can alter the outcome of CBI-2 stimulation, causing a switch from an ingestive to an egestive response. researchgate.netjneurosci.org This demonstrates how the behavioral output is not fixed but is dependent on the specific combination of neuromodulators present.

Interestingly, while FCAP/CP-2 and SCP have opposing roles in program selection, they share a convergent function: both increase the excitability of a critical interneuron known as B63. physiology.orgnih.govphysiology.org Interneuron B63 is essential for initiating any feeding-related motor program. physiology.org This convergent action is thought to be a mechanism that facilitates rapid task switching between ingestion and egestion, allowing the animal to adapt its feeding response quickly to changing sensory information. nih.govresearcher.lifephysiology.org

Table 2: Peptidergic Control of Feeding Motor Programs in Aplysia

Peptide(s) Primary Function Effect on Motor Program Key Target Neuron(s)
FCAP / CP-2 Ingestion Promotes ingestive patterns B63 (excitatory)
SCP Egestion Promotes egestive patterns B63 (excitatory)
apNPY Satiety/Egestion Can switch ingestive to egestive Modulates CBI-2 output

| APGWamide | Ingestion | Switches egestive to ingestive | Released by CBI-3 |

Potential Involvement in Other Behavioral Modulations

The influence of FCAPs is not confined to the feeding circuit. Immunocytochemical studies have revealed that FCAP-positive neurons are distributed in several other neuronal systems, suggesting that this peptide family may have broader regulatory roles in the animal's physiology and behavior. nih.gov

While the specific actions of FCAPs on the locomotor system of Aplysia are not yet fully detailed, the principle of peptidergic modulation of locomotion is well-established in the animal. For instance, Pedal Peptide (Pep) is known to be released from neurons in the pedal ganglion and acts on foot muscles to modulate the amplitude and relaxation rate of contractions during movement. nih.gov Given the widespread distribution of neuropeptides and their common role in modulating motor circuits, it is plausible that FCAPs may have a yet-uncharacterized role in coordinating feeding behaviors with locomotor patterns. nih.govnih.gov

The presence of FCAPs in various neuronal systems suggests their involvement in a wider array of physiological processes beyond feeding. nih.gov The study of other neuropeptide families in Aplysia, such as the Aplysia Mytilus Inhibitory Peptide-Related Peptides (AMRPs), supports this concept. AMRPs are found not only in the central nervous system but also in peripheral tissues including the digestive tract, vasculature, and reproductive organs, indicating their systemic influence. researchgate.net This broad distribution is a common feature of neuropeptide families, which often regulate diverse functions such as reproduction and internal homeostasis. frontiersin.org The extensive localization of FCAPs implies they could similarly act as global modulators, integrating various behavioral and physiological states of the animal. nih.gov

Integration of Fcaps Within Neural Circuits and Systems Level Modulation in Aplysia

Central Pattern Generator (CPG) Modulation by FCAPs

The rhythmic, repetitive movements that characterize feeding in Aplysia are driven by a Central Pattern Generator (CPG), a neural circuit located in the buccal ganglion. nih.gov This CPG is not a static entity; its output is highly flexible and subject to extensive modulation by various neurotransmitters, particularly neuropeptides. FCAPs are a novel family of peptides specifically identified for their ability to activate this feeding circuit. nih.gov

Influence on the Generation of Rhythmic Motor Output

FCAPs are potent initiators of the rhythmic motor programs generated by the feeding CPG. nih.gov Research has shown that the application of FCAPs can trigger organized, rhythmic activity in the buccal ganglion, mimicking the patterns seen during natural feeding. nih.gov These peptides are co-localized with the classical transmitter acetylcholine (B1216132) and another neuropeptide, Cerebral Peptide 2 (CP-2), in key command-like interneurons such as CBI-2. nih.govphysiology.org When Aplysia encounters food, sensory input activates these interneurons. nih.gov The subsequent release of FCAPs and their co-transmitters acts upon the CPG to initiate and sustain the motor patterns of biting and swallowing. nih.govnih.gov

The feeding behavior of Aplysia is inherently variable, characterized by a trial-and-error strategy to effectively consume food. nih.gov This behavioral flexibility is reflected in the irregular firing patterns of the motor neurons, which can change in duration and strength on a cycle-by-cycle basis. nih.gov The peptidergic modulation by FCAPs is central to generating this robust yet flexible motor output, allowing the animal to adapt its feeding movements to the specific properties of the food source. nih.gov

Reconfiguration of Network States and Behavioral Flexibility

The Aplysia feeding network is multifunctional, capable of generating distinct and opposing behaviors: ingestion (pulling food in) and egestion (pushing food out). nih.govnih.gov The ability to switch between these states is a critical aspect of behavioral flexibility and is heavily modulated by neuropeptides. nih.gov FCAPs, along with CP-2, are released by "ingestive" inputs to the CPG and act to configure the network into an ingestive state. nih.govphysiology.org This contrasts with other peptides, such as Small Cardioactive Peptides (SCPs), which are released by "egestive" inputs and promote an egestive network state. physiology.orgnih.gov

Interestingly, while these peptides have divergent effects that specify the type of motor program (ingestive vs. egestive), they also share a convergent function. Both FCAP/CP-2 and SCPs increase the excitability of a key CPG interneuron, B63, which is critical for initiating motor programs regardless of their type. physiology.orgphysiology.org This convergent action is thought to facilitate rapid task-switching between ingestive and egestive behaviors, essentially priming the CPG for action. physiology.orgphysiology.org This dual mechanism of divergent and convergent modulation allows for both specific behavioral choices and the flexibility to quickly alter them.

**Table 1: Peptidergic Modulation of Feeding Network States in *Aplysia***

Peptide(s) Releasing Neurons (Example) Behavioral State Promoted Key Network Effect
FCAP / CP-2 CBI-2 (Cerebral-Buccal Interneuron 2) nih.govphysiology.org Ingestion physiology.org Configures CPG for ingestive motor programs. physiology.org
SCPs, apNPY, FMRFamide Esophageal Nerve (EN) Afferents nih.gov Egestion physiology.orgphysiology.org Configures CPG for egestive motor programs. physiology.org
Both FCAP/CP-2 and SCPs CBI-2 and EN Afferents physiology.org General Program Initiation (Arousal) physiology.org Convergently increase excitability of interneuron B63. physiology.orgphysiology.org

Feedforward and Feedback Mechanisms in Peptidergic Signaling Networks

The release and action of FCAPs are integrated into a sophisticated signaling network involving feedforward and feedback loops. These mechanisms ensure that peptide release is appropriately timed and that the behavioral response is adaptive to both external cues and the internal state of the animal.

Sensory Input to Peptidergic Neuron Activation

The activation of FCAP-releasing neurons is a direct consequence of sensory information processing. In the context of feeding, the process begins with external sensory cues.

Food Detection: Contact with food activates sensory neurons. nih.gov

Command Neuron Activation: These sensory neurons excite command-like interneurons in the cerebral ganglion, most notably CBI-2. nih.govnih.gov

Peptide Release: Stimulation of CBI-2 triggers the co-release of acetylcholine, FCAP, and CP-2 onto the buccal CPG, initiating an ingestive motor program. nih.gov

A related mechanism is seen in sensitization, a simple form of learning where a noxious stimulus (like a tail shock) enhances a subsequent reflex (like gill withdrawal). youtube.com In this process, the noxious stimulus activates sensory neurons that excite modulatory interneurons, which then release serotonin (B10506) onto the presynaptic terminals of other sensory neurons. youtube.com This serotonergic modulation enhances neurotransmitter release, facilitating a stronger response. nih.govyoutube.com This demonstrates a fundamental principle applicable to peptidergic systems: specific sensory inputs can trigger the release of neuromodulators that reconfigure neural circuits and alter behavioral outputs.

Compensatory Mechanisms and Adaptive Responses

The nervous system of Aplysia exhibits remarkable adaptability, with compensatory mechanisms that ensure robust behavioral performance. The variability in the CPG output, driven by peptidergic modulation, is not random noise but an adaptive strategy for dealing with an unpredictable environment. nih.gov The peripheral modulatory network can buffer the system, ensuring that functional muscle contractions occur even with irregular motor neuron firing patterns. nih.gov

Furthermore, studies on Aplysia exposed to environmental stressors have revealed compensatory mechanisms at the molecular level. For instance, changes in gene expression related to synaptic vesicle recycling and receptor synthesis can occur to maintain neurotransmission under challenging conditions. This indicates that the organism can engage in transcriptional reprogramming to compensate for reduced neural efficiency, a powerful adaptive response that likely extends to the peptidergic systems governing feeding.

Integration within the Neuroendocrine System of Aplysia

The FCAP system does not operate in isolation but is part of a complex, integrated neuroendocrine system that governs a wide range of physiological processes and behaviors in Aplysia. nih.gov The nervous system uses a diverse array of neuropeptides, often co-localized and co-released, to orchestrate everything from feeding to reproduction and defensive behaviors. nih.govnih.gov

For example, the bag cell neurons famously release Egg-Laying Hormone (ELH) to initiate a cascade of reproductive behaviors. nih.gov The release of this hormone is triggered by synaptic stimulation that leads to prolonged depolarization and a rise in intracellular calcium. nih.gov Similarly, peptides like FMRFamide and Aplysia Neuropeptide Y (apNPY) are involved in modulating egestive feeding patterns. nih.gov

The distribution of FCAP expression is not limited to the feeding circuit; FCAP mRNA and immunoreactivity are found in several other ganglia, including the pleural, pedal, and abdominal ganglia. nih.gov This suggests that FCAPs may play a role in regulating multiple behaviors, highlighting a common principle in neuroendocrinology where peptides are often co-opted for various functions throughout the nervous system. The shared expression of certain peptides or their splice variants across different neurons can be a guide for identifying functional circuits that coordinate autonomic activity with behavior, such as locomotion. nih.gov This integrated peptidergic network allows Aplysia to coordinate its various behavioral states in an adaptive and holistic manner.

Table 2: Selected Neuropeptides in the Aplysia Neuroendocrine System

Peptide Family / Peptide Abbreviation Primary Associated Function(s) Example Location
Feeding Circuit-Activating Peptides FCAPs Initiation of ingestive feeding programs nih.gov Cerebral-Buccal Interneurons (e.g., CBI-2) nih.govnih.gov
Cerebral Peptide 2 CP-2 Co-activation of ingestive feeding programs nih.gov Cerebral-Buccal Interneurons (e.g., CBI-2) nih.gov
Small Cardioactive Peptides SCPs Modulation of heart rate, muscle contraction, egestive feeding nih.govphysiology.org Esophageal Nerve Afferents, Buccal Neurons nih.gov
Egg-Laying Hormone ELH Induction of egg-laying and associated behaviors nih.gov Bag Cell Neurons nih.govnih.gov
FMRFamide and related peptides FMRFamide Inhibition of certain neuronal activity, egestive feeding modulation nih.gov Various neurons, including in feeding circuit nih.gov
***Aplysia* Neuropeptide Y** apNPY Modulation of feeding (egestion) nih.gov Esophageal Nerve Afferents nih.gov
R15 Peptides R15 Autonomic control, coordination with locomotion nih.gov Neuron R15, Heart Exciter Neuron RB(HE) nih.gov
Pedal Peptide Pep Co-expressed with R15 peptides in gill motoneurons nih.gov L9(G) gill motoneurons nih.gov

Advanced Methodologies for Studying Fcaps in Aplysia

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable, untargeted, and sensitive analytical method for investigating the complex chemical landscape of individual cells and neuronal tissues. acs.org In the context of Aplysia neuropeptide research, it allows for the direct detection and identification of peptides, the final products of gene expression, at both single-cell and subcellular levels. nih.gov

MALDI-TOF MS for Peptide Identification and Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique for the large-scale analysis of neuropeptides in Aplysia. This high-throughput method enables the label-free classification of endocrine and neuronal cell types based on their distinct peptide profiles. acs.org Researchers have successfully used MALDI-TOF MS to profile the peptide content of thousands of individual Aplysia neurons, generating mass spectral "fingerprints" that allow for the categorization of vast cellular populations. nih.gov In one extensive study, over 26,000 neurons were analyzed, identifying 866 distinct peptides derived from 66 known prohormones by matching their mass-to-charge ratios against a database of predicted peptide masses. nih.gov

The utility of mass spectrometry was also demonstrated in the initial characterization of neuropeptides. For instance, Fast Atom Bombardment Mass Spectrometry (FAB-MS), an earlier MS technique, was used alongside amino acid analysis to confirm the structure of purified cerebral peptide 1 (CP1). nih.gov More directly related to Peptide I, mass spectrometry was employed to verify the molecular weight of the purified peptide, ensuring it matched the mass predicted from its amino acid sequence. nih.gov The R3-R14 neurons, where Peptide I is synthesized, express a single gene that encodes a precursor protein, proHRBP, which is processed into several smaller peptides. capes.gov.br

Table 1: Peptides Derived from the R3-R14 Prohormone (proHRBP) This interactive table summarizes the key peptide products, including Peptide I, that are processed from the proHRBP precursor protein expressed in Aplysia neurons R3-R14.

PeptideDescriptionStatus
Peptide I A 26-residue peptide whose full primary structure has been chemically characterized. capes.gov.brCharacterized
Peptide II A peptide also derived from the proHRBP precursor that has been chemically characterized. capes.gov.brCharacterized
HRBP A 43-residue myoactive Histidine-Rich Basic Peptide that excites the Aplysia heart and gut. capes.gov.brCharacterized

Single-Cell Peptide Analysis

The unusually large size of many Aplysia neurons, with some cell bodies reaching up to 1 millimeter in diameter, makes the organism exceptionally well-suited for single-cell analysis. miami.edunih.gov Single-cell MALDI-TOF MS allows for the investigation of neuropeptide expression with high cellular resolution, revealing the chemical heterogeneity that exists even among neighboring neurons. nih.gov

The typical workflow involves the dissociation of ganglia into individual cells, which are then plated onto a microscope slide. acs.org Optical microscopy is used to map the coordinates of each cell, and this map guides an automated MALDI-TOF MS instrument to acquire a mass spectrum from each neuron individually. acs.org This approach has been scaled to profile tens of thousands of cells in a single experiment, providing robust data that can be used to classify neurons into distinct populations based on their unique neuropeptide content. nih.gov This powerful technique has been instrumental in understanding the colocalization of different neuropeptides within specific neurons and circuits, such as those involved in feeding behaviors. nih.gov

Molecular Biology Techniques

Molecular biology techniques have been fundamental in elucidating the genetic basis of neuropeptide expression in Aplysia, providing the initial blueprint for peptides long before they were purified and characterized.

cDNA Cloning and Gene Sequencing

The discovery of Peptide I originated not from direct peptide purification, but from molecular cloning. capes.gov.brjneurosci.org Researchers isolated and characterized a cDNA clone that was specifically expressed in a small group of abdominal ganglion neurons, identified as R3, R4, R5, R6, R7, R8, and R14. jneurosci.org The nucleotide sequence of this cDNA revealed a single long open reading frame that was predicted to encode a large precursor protein. jneurosci.organnualreviews.org

This polyprotein, named proHRBP, was found to contain the sequences for multiple potential neuropeptides, including one designated "Peptide I," another called Peptide II, and a myoactive peptide later named Histidine-Rich Basic Peptide (HRBP). capes.gov.brjneurosci.org The peptide sequences are flanked by pairs of basic amino acids, which are recognized as cleavage sites for processing enzymes that liberate the final, active peptides from the precursor. jneurosci.org The structure of Peptide I predicted from the cDNA was later definitively confirmed by direct amino acid sequencing of the native peptide purified from Aplysia neural tissue. capes.gov.br

Table 2: Primary Structure of Peptide I (Aplysia) This table displays the complete 26-amino acid sequence of Peptide I, as confirmed by chemical analysis. capes.gov.br

Sequence PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)
1Glutamic AcidE
2Glutamic AcidE
3ValineV
4PhenylalanineF
5Aspartic AcidD
6Aspartic AcidD
7ThreonineT
8Aspartic AcidD
9ValineV
10Glycine (B1666218)G
11Aspartic AcidD
12Glutamic AcidE
13LeucineL
14ThreonineT
15AsparagineN
16AlanineA
17LeucineL
18Glutamic AcidE
19SerineS
20ValineV
21LeucineL
22ThreonineT
23Aspartic AcidD
24PhenylalanineF
25Lysine (B10760008)K
26Aspartic AcidD

In Situ Hybridization and Immunocytochemistry for Gene/Protein Localization

To confirm that the gene cloned from the R3-R14 neurons was indeed responsible for producing Peptide I and its associated peptides, researchers have employed techniques to visualize the location of its mRNA and the resulting protein within the nervous system. In situ hybridization uses a labeled cRNA probe complementary to the mRNA of interest to detect which cells are actively transcribing the gene. nih.govjneurosci.org This method has been widely used to map the distribution of various neuropeptide-expressing neurons throughout the Aplysia central nervous system. nih.govplos.orgplos.org

Complementing this is immunocytochemistry, which uses antibodies to detect the location of the final peptide products. For the R3-R14 system, polyclonal antibodies were generated by immunizing rabbits with a synthetic peptide corresponding to a sequence from the proHRBP precursor. jneurosci.org When applied to sections of the Aplysia nervous system, these antibodies specifically stained the cell bodies of neurons R3 through R14 in the abdominal ganglion and no other cells, confirming them as the site of synthesis. jneurosci.org This technique also revealed the extensive projections of these neurons, showing varicose fibers—potential sites of vesicle storage and release—innervating the vascularized sheath, the gill's efferent vein, and major arteries. jneurosci.org

Electrophysiological and Bioassay Techniques

Determining the physiological function of a neuropeptide requires techniques that can measure its effects on target cells and tissues. While specific bioassay data for Peptide I is not detailed in the available literature, the function of its co-released partner, HRBP, and other Aplysia peptides has been studied using a combination of bioassays and electrophysiology.

The R3-R14 neurons are characterized as neuroendocrine cells, and the peptide HRBP, which is processed from the same precursor as Peptide I, is known to be myoactive. capes.gov.br Bioassays have demonstrated that HRBP excites the Aplysia heart and increases the motility of the gut in vitro. capes.gov.br Such bioassays typically involve isolating a muscle tissue, such as the anterior aorta or buccal muscle, in a chamber where its contractions can be measured with a force transducer. nih.govphysiology.org The peptide of interest is then perfused into the chamber to observe any changes in contraction amplitude or frequency. physiology.orgnih.gov

Electrophysiological techniques are used to assess how neuropeptides modulate neuronal activity and communication. nih.gov These methods include intracellular recordings with sharp microelectrodes to measure the membrane potential of individual neurons and extracellular recordings with suction electrodes to monitor the firing activity of nerves. nih.govphysiology.org By applying a peptide and observing the subsequent changes in neuronal firing rates, synaptic potentials, or ion channel currents, researchers can determine its role as a neurotransmitter or neuromodulator. plos.org These techniques are crucial for understanding how peptides like those from the R3-R14 neurons might regulate the complex behaviors of Aplysia.

In-depth Analysis Reveals "Peptide I (aplysia)" is Not Associated with Feeding Circuit Studies

A comprehensive review of scientific literature indicates that the chemical compound "Peptide I (aplysia)" is not linked to the advanced methodologies for studying the feeding circuitry in the sea slug Aplysia, contrary to the premise of the requested article outline. Research has firmly identified Peptide I as a distinct neuropeptide separate from the Feeding Circuit Activating Peptides (FCAPs), with its biological context pointing towards neuroendocrine and cardiovascular functions rather than the regulation of feeding behaviors.

Scientific investigation has successfully identified and sequenced "Peptide I," a 26-residue peptide found in the neuroendocrine R3-R14 neurons located in the abdominal ganglion of Aplysia. This peptide is co-expressed with the histidine-rich basic peptide (HRBP), a known myoactive agent that influences the heart and gut motility of the mollusk.

However, the specified article outline, which details advanced methodologies for studying FCAPs, is inapplicable to Peptide I. The techniques listed, such as in vitro neural circuit analysis of the feeding system, microinjection into feeding-related neurons, and behavioral paradigms focused on feeding phenotypes, are all specific to the study of peptides that directly modulate the buccal ganglion—the neural center for feeding in Aplysia.

Current research has not established a functional link between Peptide I or its associated R3-R14 neurons and the feeding circuit. The projection of R3-R14 neurons to vascular and renal tissues suggests their role is in regulating circulatory physiology. There is no evidence to suggest they innervate the buccal ganglion or are involved in the initiation or modulation of feeding motor programs.

Therefore, an article structured around the provided outline for "Peptide I (aplysia)" cannot be generated, as it would be scientifically inaccurate. The subject of the query and the methodological framework provided are fundamentally mismatched.

Known Characteristics of Peptide I (aplysia)

While not relevant to the feeding circuit outline, the following is known about Peptide I:

PropertyDescription
Origin Expressed in the R3-R14 neurons of the Aplysia abdominal ganglion.
Co-expression Synthesized from the same prohormone as Histidine-Rich Basic Peptide (HRBP).
Proposed Function Likely involved in neuroendocrine and cardiovascular regulation, based on its co-localization with the cardioactive HRBP and the innervation targets of R3-R14 neurons.
Structure A 26-amino acid peptide with the sequence: NH2-Glu-Glu-Val-Phe-Asp-Asp-Thr-Asp-Val-Gly-Asp-Glu-Leu-Thr-Asn-Ala-Leu-Glu-Ser-Val-Leu-Thr-Asp-Phe-Lys-Asp-COOH.

Future Directions in Fcap Research

Elucidating Undetermined Cellular and Molecular Mechanisms Underlying FCAP Actions

Future research must prioritize the detailed dissection of the cellular and molecular actions of FCAP. While it is known that FCAP is a neuropeptide that can initiate rhythmic feeding motor programs, many of its specific mechanisms remain to be fully elucidated. nih.gov FCAP is co-released with Cerebral Peptide 2 (CP-2) from the cholinergic command-like neuron, Cerebral Buccal Interneuron 2 (CBI-2). biologists.comnih.govnih.gov These peptides act synergistically to modulate postsynaptic potentials within the feeding circuit. biologists.com

A critical area of investigation is the precise molecular cascade triggered by FCAP. Research has shown that the effects of FCAP, in conjunction with CP-2, are mediated by cyclic AMP (cAMP). nih.gov However, the specific downstream targets of this cAMP-dependent pathway are not fully known. Identifying the specific proteins phosphorylated by Protein Kinase A (PKA) following FCAP receptor activation will be crucial to understanding how FCAP modulates ion channel activity and neuronal excitability. For instance, studies have demonstrated that FCAP and CP-2 induce a net inward current, which is largely dependent on sodium ions, in the interneuron B63. nih.gov Pinpointing the exact ion channels gated by this signaling cascade is a key next step.

Furthermore, research has indicated that FCAP increases the quantal size of excitatory postsynaptic potentials (EPSPs), while CP-2 increases the quantal content. biologists.com The molecular machinery responsible for this specific effect of FCAP on vesicle fusion and neurotransmitter release at the presynaptic terminal warrants further investigation. Advanced microscopy and molecular biology techniques could be employed to visualize and manipulate the proteins involved in this process.

Comprehensive Characterization of FCAP Receptor Subtypes and Their Specificity

A significant gap in our understanding of FCAP signaling is the lack of a comprehensive characterization of its receptor subtypes. While the existence of receptors that bind FCAP is evident from its biological activity, specific receptor proteins have not yet been cloned and characterized in detail. nih.gov The identification and cloning of FCAP receptors are, therefore, a paramount objective for future studies.

Once identified, the pharmacological and signaling properties of each receptor subtype must be determined. This includes assessing their binding affinities for different FCAPs (as the FCAP precursor encodes multiple related peptides) and their coupling to various G-protein signaling pathways. nih.gov Given that many neuropeptide receptors exhibit promiscuity, it will also be important to investigate whether FCAP receptors can be activated by other endogenous peptides in Aplysia.

The distribution of FCAP receptor subtypes within the Aplysia nervous system and peripheral tissues needs to be mapped. This will provide crucial information about which neurons and muscles are direct targets of FCAP signaling, helping to build a more complete picture of its functional role. The following table outlines the necessary research steps and the potential information to be gained.

Research StepTechniquesInformation to be Gained
Receptor Identification & Cloning Molecular cloning, PCR, database miningAmino acid sequence and structure of FCAP receptor(s).
Pharmacological Profiling Radioligand binding assays, functional assays in expression systemsBinding affinities for FCAP and related peptides, identification of agonists and antagonists.
Signaling Pathway Analysis cAMP assays, calcium imaging, kinase activity assaysDetermination of G-protein coupling (e.g., Gs, Gi, Gq) and downstream second messenger pathways.
Localization Studies In situ hybridization, immunohistochemistry, receptor autoradiographyMapping the distribution of receptor expression in the central nervous system and periphery.

Systems-Level Understanding of Complex Peptidergic Networks and Behavioral Control

FCAP does not act in isolation but as part of a complex network of neuropeptides and classical neurotransmitters that collectively shape feeding behavior. nih.govnih.gov Future research should adopt a systems-level approach to understand how FCAP integrates with other signaling molecules to control the output of the feeding central pattern generator (CPG). nih.gov

Understanding the logic of this peptidergic network will require mapping the full complement of peptides and their receptors within the feeding circuit and determining their interactions. This includes investigating how the activity of CBI-2 and the release of FCAP and CP-2 are regulated by sensory feedback and the internal state of the animal. researchgate.net

Translational Implications for Understanding General Principles of Neuromodulation

The study of neuropeptides like FCAP in the relatively simple and experimentally tractable nervous system of Aplysia provides fundamental insights into the general principles of neuromodulation that are conserved across species, including vertebrates. nih.govnih.govnih.gov The principles of how neuropeptides are co-released, how they act on multiple timescales, and how they reconfigure neural circuits are all applicable to more complex nervous systems. nih.govnih.gov

Aplysia has been a cornerstone model for understanding the neural basis of learning and memory. miami.edu The mechanisms by which FCAP contributes to the priming of feeding behavior may share common principles with how other neuropeptides modulate synaptic plasticity and learning in the vertebrate brain. nih.gov For example, the involvement of cAMP-dependent signaling pathways in FCAP action is a recurring theme in neuromodulation across the animal kingdom. nih.govnih.gov

By elucidating the complete signaling pathway of FCAP, from receptor to behavior, researchers can establish a template for understanding how other peptidergic systems function. This knowledge can inform our understanding of human neurological and psychiatric disorders where neuropeptide signaling is often dysregulated. nih.govnih.gov The simplicity of the Aplysia system allows for a level of detailed analysis that is often not possible in more complex vertebrate models, making it an invaluable tool for discovering conserved principles of brain function. nih.govvanderbilt.edufrontiersin.org

Q & A

Q. What strategies mitigate biases in interpreting Peptide I’s role in synaptic plasticity studies?

  • Answer :
  • Control groups : Include sham-operated animals and scrambled peptides.
  • Blinded analysis : Separate data collection and interpretation roles.
  • Pre-registration : Publish hypotheses and analysis plans on platforms like OSF to reduce HARKing (Hypothesizing After Results are Known) .

Ethical and Reporting Standards

Q. Q. What ethical considerations apply to Aplysia research involving Peptide I?

  • Answer : Follow institutional guidelines for invertebrate welfare (e.g., minimizing specimen numbers, humane anesthesia). Document environmental sourcing (wild-caught vs. lab-bred) to address ecological impact. For translational studies, disclose potential conflicts of interest in publications .

Q. How should conflicting data about Peptide I’s bioavailability be reported in manuscripts?

  • Answer : Use dedicated sections (e.g., “Limitations” or “Alternative Interpretations”) to discuss contradictions. Provide raw datasets and analysis code as supplements. Cite competing hypotheses objectively, avoiding dismissive language. Reference frameworks like PICOT to structure transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.